
Prephenic acid
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Prephenic acid is biosynthesized from chorismic acid through a [3,3]-sigmatropic Claisen rearrangement catalyzed by the enzyme chorismate mutase . This reaction is a key step in the shikimate pathway.
Industrial Production Methods: Industrial production of this compound is challenging due to its instability. It is typically produced in small quantities for research purposes rather than on an industrial scale. The compound is often isolated from mutants of Escherichia coli that are unable to convert this compound to phenylpyruvic acid .
Análisis De Reacciones Químicas
Types of Reactions: Prephenic acid undergoes several types of reactions, including:
Dehydration: this compound can be dehydrated by prephenate dehydratase to form phenylpyruvic acid, a precursor of phenylalanine.
Dehydrogenation: It can also be dehydrogenated by prephenate dehydrogenase to form 4-hydroxyphenylpyruvic acid, a precursor of tyrosine.
Common Reagents and Conditions:
Acids and Bases: this compound is unstable and can be easily aromatized under the influence of acids or bases.
Major Products:
Phenylpyruvic Acid: Formed through dehydration.
4-Hydroxyphenylpyruvic Acid: Formed through dehydrogenation.
Aplicaciones Científicas De Investigación
Prephenic acid has several scientific research applications, including:
Biochemistry: It is studied as an intermediate in the biosynthesis of aromatic amino acids.
Genetic Engineering: Used in research involving the shikimate pathway and its manipulation for the production of aromatic compounds.
Pharmaceuticals: Research into its role in the biosynthesis of phenylalanine and tyrosine can lead to advancements in the production of these amino acids for therapeutic purposes
Mecanismo De Acción
Prephenic acid exerts its effects through its role in the shikimate pathway. It is formed from chorismic acid by the action of chorismate mutase. The compound can then be converted into phenylpyruvic acid or 4-hydroxyphenylpyruvic acid, which are precursors for phenylalanine and tyrosine, respectively . These amino acids are essential for protein synthesis and various metabolic processes.
Comparación Con Compuestos Similares
Chorismic Acid: The precursor to prephenic acid in the shikimate pathway.
Phenylpyruvic Acid: A product of this compound dehydration.
4-Hydroxyphenylpyruvic Acid: A product of this compound dehydrogenation.
Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of both phenylalanine and tyrosine. Its ability to undergo both dehydration and dehydrogenation reactions makes it a versatile compound in the shikimate pathway .
Propiedades
Número CAS |
126-49-8 |
|---|---|
Fórmula molecular |
C10H10O6 |
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
1-(2-carboxy-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16) |
Clave InChI |
FPWMCUPFBRFMLH-UHFFFAOYSA-N |
SMILES |
C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O |
SMILES canónico |
C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O |
| 126-49-8 | |
Descripción física |
Solid |
Sinónimos |
1-carboxy-4-hydroxy-2,5-cyclohexadiene-1-pyruvic acid prephenate prephenic acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
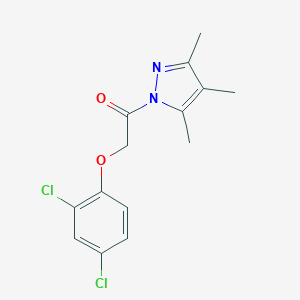
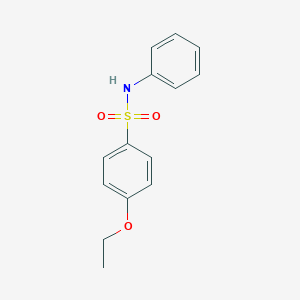
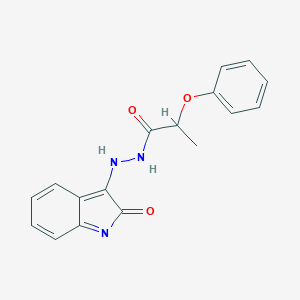
![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)
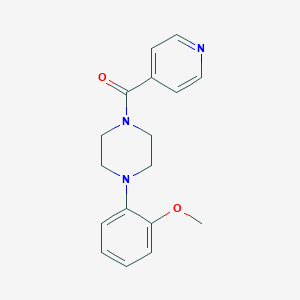
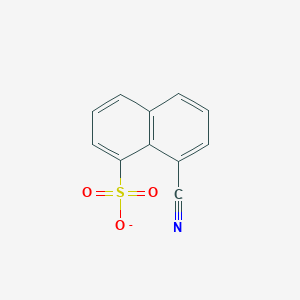
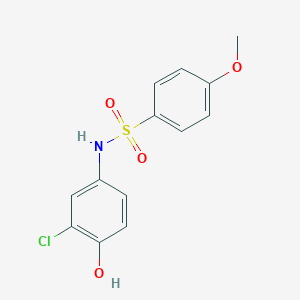

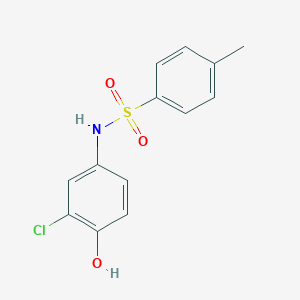
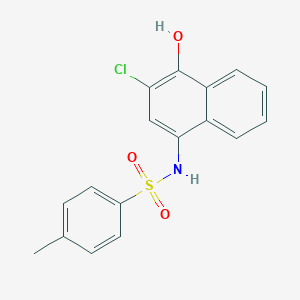
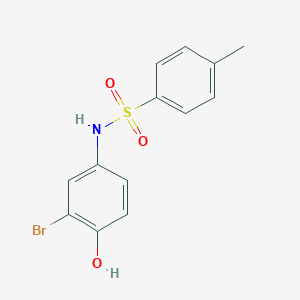
![1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B230294.png)
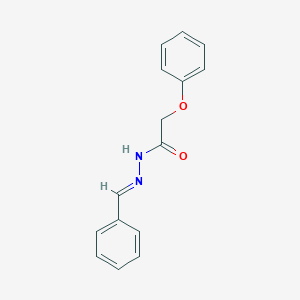
![N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide](/img/structure/B230298.png)
